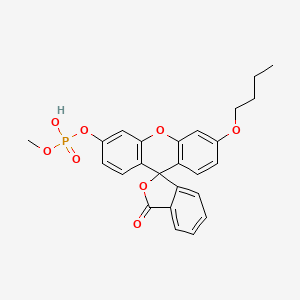
O-Methyl-O-(N-Butylfluorescein)phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Methyl-O-(N-Butylfluorescein)phosphate is a fluorescent dye used primarily in scientific research. It is known for its ability to emit fluorescence, making it useful in various applications, including biological imaging and chemical analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl-O-(N-Butylfluorescein)phosphate typically involves the reaction of fluorescein derivatives with phosphate groups. The specific synthetic route and reaction conditions can vary, but generally, it involves the use of organic solvents and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually produced in specialized facilities equipped to handle the necessary chemical reactions and purification processes .
Chemical Reactions Analysis
Types of Reactions
O-Methyl-O-(N-Butylfluorescein)phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the chemical structure and properties of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorescent derivatives, while substitution reactions can produce a variety of modified compounds .
Scientific Research Applications
O-Methyl-O-(N-Butylfluorescein)phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent marker in various chemical analyses.
Biology: Employed in biological imaging to visualize cellular structures and processes.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent materials and sensors .
Mechanism of Action
The mechanism of action of O-Methyl-O-(N-Butylfluorescein)phosphate involves its ability to absorb light at specific wavelengths and emit fluorescence. This property is due to the presence of the fluorescein moiety, which undergoes electronic transitions upon light absorption. The emitted fluorescence can be detected and measured, making it useful in various analytical techniques .
Comparison with Similar Compounds
Similar Compounds
Fluorescein: A widely used fluorescent dye with similar properties.
Rhodamine: Another fluorescent dye with distinct spectral properties.
Cy3 and Cy5: Fluorescent dyes used in molecular biology and imaging
Uniqueness
O-Methyl-O-(N-Butylfluorescein)phosphate is unique due to its specific chemical structure, which imparts distinct fluorescence characteristics. Its ability to emit fluorescence at specific wavelengths makes it particularly useful in applications requiring precise detection and measurement .
Properties
IUPAC Name |
(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) methyl hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23O8P/c1-3-4-13-30-16-9-11-20-22(14-16)31-23-15-17(33-34(27,28)29-2)10-12-21(23)25(20)19-8-6-5-7-18(19)24(26)32-25/h5-12,14-15H,3-4,13H2,1-2H3,(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWJRRTUWNPCPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OP(=O)(O)OC)C5=CC=CC=C5C(=O)O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23O8P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662097 |
Source


|
| Record name | 6'-Butoxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl methyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887406-94-2 |
Source


|
| Record name | Phosphoric acid, mono(6′-butoxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3′-yl) monomethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887406-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6'-Butoxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl methyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
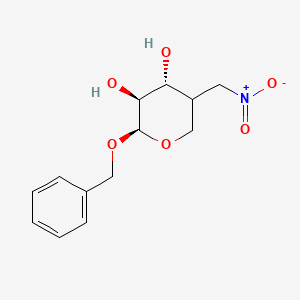
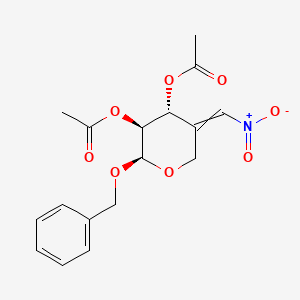

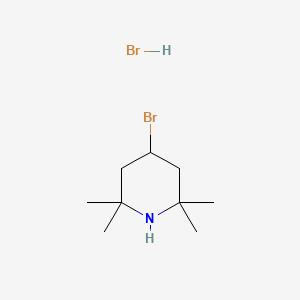


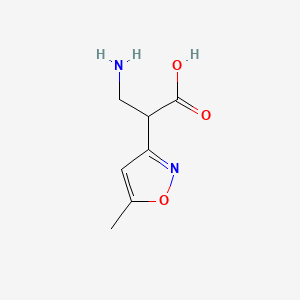

![3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3](/img/structure/B562024.png)





